molecular formula C12H12N2 B060670 6-(p-Tolyl)pyridin-3-amine CAS No. 170850-45-0

6-(p-Tolyl)pyridin-3-amine

Cat. No. B060670
CAS RN: 170850-45-0
M. Wt: 184.24 g/mol
InChI Key: XFOKQYJVMKHJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(p-Tolyl)pyridin-3-amine is a chemical compound with the IUPAC name 6-(4-methylphenyl)-3-pyridinamine . It has a molecular weight of 184.24 . The compound is typically stored in a refrigerator and appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for 6-(p-Tolyl)pyridin-3-amine is 1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3 . This indicates that the compound consists of a pyridine ring with an amine group at the 3-position and a p-tolyl group at the 6-position .


Physical And Chemical Properties Analysis

6-(p-Tolyl)pyridin-3-amine has a density of 1.1±0.1 g/cm3 . Its boiling point is 351.1±27.0 °C at 760 mmHg . The compound is a light yellow to yellow powder or crystals .

Scientific Research Applications

Metal-Free Photoredox Catalysis

6-(p-Tolyl)pyridin-3-amine has been applied in metal-free photoredox strategies for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation. These methods are notable for their scalability, broad substrate scope, and mild conditions, highlighting the compound's utility in functionalizing alkynes and synthesizing (E)-alkenes from vinyl phenyl sulfones. Mechanistic studies have elucidated the differences in reactivity between primary and secondary alkyl-substituted pyridinium salts, emphasizing the role of 6-(p-Tolyl)pyridin-3-amine in diverse synthetic pathways (Ociepa, Turkowska, & Gryko, 2018).

Palladium(II) Complexes and Assemblies

Research into the coordination chemistry of 6-(p-Tolyl)pyridin-3-amine derivatives has led to the development of palladium(II) complexes exhibiting unique structural and functional properties. These complexes serve as catalysts in various chemical reactions, including cyclopalladation via sp2-CH activation of the tolyl unit. The resultant organometallic palladium(II) NNC- or ONC-pincer complexes showcase the versatility of 6-(p-Tolyl)pyridin-3-amine in facilitating complex molecular assemblies and catalytic processes (Simayi et al., 2017).

Anticancer Activity

Derivatives of 6-(p-Tolyl)pyridin-3-amine have been explored for their potential as anticancer agents. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-(p-Tolyl)pyridin-3-amine, displayed promising bioactivity against several cancer cell lines at micromolar concentrations. This underscores the compound's significance in the development of new therapeutic agents (Chavva et al., 2013).

Small Molecule Activation

In organometallic chemistry, 6-(p-Tolyl)pyridin-3-amine is a key ligand in the activation of small molecules via thorium terminal imido metallocene complexes. This application demonstrates the compound's ability to form diverse amido complexes through reactions with pyridine derivatives, amines, boranes, and other small molecules, further illustrating its utility in studying small molecule activation mechanisms (Zhou et al., 2015).

Crystal Structure and DFT Studies

The crystal structure and electronic properties of 6-(p-Tolyl)pyridin-3-amine derivatives have been subject to detailed analysis. Studies involving X-ray crystallography and density functional theory (DFT) provide insights into the molecular geometry, electronic structure, and reactivity of these compounds. Such investigations aid in the design and synthesis of new materials with tailored properties for applications in materials science and organic electronics (Okuda, Umezono, & Okuno, 2019).

Safety and Hazards

6-(p-Tolyl)pyridin-3-amine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-(4-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOKQYJVMKHJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629612
Record name 6-(4-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(p-Tolyl)pyridin-3-amine

CAS RN

170850-45-0
Record name 6-(4-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.